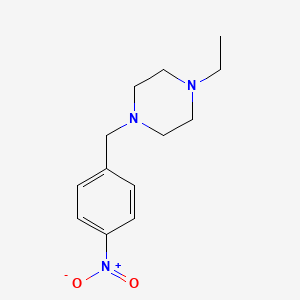
4,4-二甲基-2-氧代噁唑烷
描述
4,4-Dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound with the molecular formula C5H9NO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one involves the reaction of the acid chloride substrate with the oxazolidinone to form an imide . The synthesis is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,3-oxazolidin-2-one consists of a five-membered ring containing nitrogen and oxygen atoms . The empirical formula is C5H9NO2, and the molecular weight is 115.13 .Chemical Reactions Analysis
Oxazolidinones, including 4,4-Dimethyl-1,3-oxazolidin-2-one, are useful as Evans auxiliaries in chemistry. They are used for chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,3-oxazolidin-2-one is a solid compound . It has a density of 1.0±0.1 g/cm3 and a boiling point of 272.2±7.0 °C at 760 mmHg .科学研究应用
不对称合成
4,4-二甲基-2-氧代噁唑烷: 作为不对称合成中的关键中间体,它用于创建手性构建块,这些构建块对于生产对映体纯药物至关重要。 例如,该化合物在不对称醛醇缩合反应中的用途,使得能够精确构建具有高立体化学控制的复杂分子 .
抗菌剂
这种噁唑烷酮衍生物已被确定为抗菌剂合成的前体。 值得注意的是,它与利奈唑胺的开发有关,利奈唑胺是一种合成抗菌剂,对耐药菌感染(如 MRSA 和结核病)有效 。它的结构基序对于抑制细菌蛋白质合成至关重要。
抗病毒和抗癌研究
该化合物由于其作为合成生物活性化合物的构建块的能力,在抗病毒和抗癌研究中显示出潜力。 这些化合物包括抑制酶和受体的抑制剂,这些酶和受体在病毒感染和癌症的进展中发挥作用.
手性助剂
在有机化学领域,4,4-二甲基-2-氧代噁唑烷被用作手性助剂。 它在立体选择性合成 Evans 噁唑烷酮中特别有价值,Evans 噁唑烷酮对于不对称醛醇缩合至关重要,醛醇缩合是创建光学活性化合物的基本过程 .
大环内酯类抗生素
在4,4-二甲基-2-氧代噁唑烷中发现的噁唑烷酮环是内酯类抗生素的常见特征。 将其整合到更大的抗生素结构中是合成这些救命药物的关键步骤 .
天然产物的合成
该化合物也用于(−)-环氧氮杂酮等天然产物的全合成。 该过程涉及不对称醛醇缩合和 Curtius 反应的组合,展示了该化合物在复杂有机合成中的多功能性 .
酶抑制剂的开发
研究人员使用4,4-二甲基-2-氧代噁唑烷来开发针对各种酶的抑制剂。 这些抑制剂可以调节生物途径,并因其在治疗酶活性失调的疾病中的治疗潜力而被研究.
兽医学
在兽医学中,4,4-二甲基-2-氧代噁唑烷的衍生物已被测试用于其对抗动物感染(如牛乳房炎)的抗菌活性。 这突出了它在人类医学之外的重要性及其在动物保健中的潜力 .
作用机制
Target of Action
The primary targets of the compound 4,4-Dimethyl-1,3-oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . The compound is considered bacteriostatic for these bacteria, meaning it inhibits their growth and reproduction .
Mode of Action
4,4-Dimethyl-1,3-oxazolidin-2-one interacts with its bacterial targets by disrupting their protein synthesis . It does this by binding to the bacterial ribosome, which prevents the formation of a functional 70S initiation complex that is essential for the translational process .
Biochemical Pathways
The action of 4,4-Dimethyl-1,3-oxazolidin-2-one affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, which leads to a cessation of bacterial growth .
Pharmacokinetics
Similar oxazolidin-2-one compounds are known to be well-absorbed after oral administration, and they are distributed widely in body tissues . They are primarily metabolized by the liver and excreted in the urine .
Result of Action
The result of the action of 4,4-Dimethyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth. This is achieved by disrupting protein synthesis, which is essential for bacterial growth and reproduction .
Action Environment
The action of 4,4-Dimethyl-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can have a synergistic or antagonistic effect on its action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound .
安全和危害
未来方向
The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one and its derivatives has drawn considerable interest due to their wide spectrum of pharmacological properties . This compound serves as a key synthetic intermediate within the context of macrolide antibiotics syntheses . Therefore, the development of efficient synthetic methods for this compound could have significant implications for drug discovery .
属性
IUPAC Name |
4,4-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYARCRAQWWGZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074617 | |
| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26654-39-7 | |
| Record name | 4,4-Dimethyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26654-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,3-oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026654397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26654-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHYL-1,3-OXAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6MA6GT2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















